3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a pyrazine ring with a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves the reaction of 1-(2-methoxyphenyl)piperazine with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a catalyst such as Yb(OTf)3 in acetonitrile to facilitate the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to increase yield and purity. This involves careful control of reaction conditions, such as temperature, solvent choice, and purification techniques. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrazine ring is modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyrazine rings.
Scientific Research Applications
3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, 3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar piperazine ring structure used for its antihypertensive properties.
Uniqueness
3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific substitution pattern on the piperazine and pyrazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C16H17N5O/c1-22-15-5-3-2-4-14(15)20-8-10-21(11-9-20)16-13(12-17)18-6-7-19-16/h2-7H,8-11H2,1H3 |
InChI Key |
XXIOZZWUTYHTEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3C#N |
Origin of Product |
United States |
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